2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]
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Overview
Description
2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom
Preparation Methods
The synthesis of 2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] typically involves multi-step organic reactions. One common method includes the bromination of 10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Chemical Reactions Analysis
2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran .
Scientific Research Applications
2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or other biomolecules, influencing their activity. The bromine atoms can also participate in halogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
Compared to other spiro compounds, 2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] stands out due to its dibromo substitution, which enhances its reactivity and potential applications. Similar compounds include:
- 2’-bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- 10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- Spiro[acridine-9(10H),9’-[9H]fluorene]-2,7-diamine, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-10-phenyl-
These compounds share the spiro structure but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C31H19Br2N |
---|---|
Molecular Weight |
565.3 g/mol |
IUPAC Name |
2',7'-dibromo-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C31H19Br2N/c32-20-14-16-23-24-17-15-21(33)19-28(24)31(27(23)18-20)25-10-4-6-12-29(25)34(22-8-2-1-3-9-22)30-13-7-5-11-26(30)31/h1-19H |
InChI Key |
GBCGHKRPIHYRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C52)C6=C(C=CC(=C6)Br)C7=C4C=C(C=C7)Br |
Origin of Product |
United States |
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